molecular formula C10H24N2O8S2 B1679395 Ritrosulfan CAS No. 4148-16-7

Ritrosulfan

Cat. No.: B1679395
CAS No.: 4148-16-7
M. Wt: 364.4 g/mol
InChI Key: BYZJBHCTZJGJFV-AOOOYVTPSA-N
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Description

Ritrosulfan, also known as Lycurim, is a sulfonate-based alkylation agent. It is primarily recognized for its antineoplastic activity, meaning it can inhibit the growth of tumors. This compound achieves this by alkylating DNA, which leads to the formation of crosslinks that cause tumor cell cycle arrest .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ritrosulfan is synthesized through the alkylation of sugar alcohols. The process involves the reaction of erythritol with methanesulfonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of this compound, which is a hydrolyzing alkylating agent .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Ritrosulfan primarily undergoes alkylation reactions. It can react with nucleophilic sites on DNA, leading to the formation of crosslinks. These crosslinks interfere with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and DNA is a crosslinked DNA structure. This crosslinking is responsible for the compound’s antineoplastic activity .

Mechanism of Action

Ritrosulfan exerts its effects by alkylating DNA. The compound introduces alkyl groups into the DNA molecule, leading to the formation of crosslinks. These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and apoptosis, effectively stopping the growth of tumor cells .

Comparison with Similar Compounds

Ritrosulfan is unique among alkylating agents due to its specific structure and mechanism of action. Similar compounds include:

This compound’s unique structure allows it to form specific types of DNA crosslinks, making it a valuable tool in both research and therapeutic applications.

Properties

CAS No.

4148-16-7

Molecular Formula

C10H24N2O8S2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[[(2S,3R)-2,3-dihydroxy-4-(2-methylsulfonyloxyethylamino)butyl]amino]ethyl methanesulfonate

InChI

InChI=1S/C10H24N2O8S2/c1-21(15,16)19-5-3-11-7-9(13)10(14)8-12-4-6-20-22(2,17)18/h9-14H,3-8H2,1-2H3/t9-,10+

InChI Key

BYZJBHCTZJGJFV-AOOOYVTPSA-N

SMILES

CS(=O)(=O)OCCNCC(C(CNCCOS(=O)(=O)C)O)O

Isomeric SMILES

CS(=O)(=O)OCCNC[C@H]([C@H](CNCCOS(=O)(=O)C)O)O

Canonical SMILES

CS(=O)(=O)OCCNCC(C(CNCCOS(=O)(=O)C)O)O

Appearance

Solid powder

Key on ui other cas no.

4148-16-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dimesylerythritol
lycurim
lykurim
R-74
ritosulfan
ritrosulfan
ritrosulfan, (R*,S*)-isomer, 14C-labeled
ritrosulfan, dihydrochloride, (R*,S*)-isomer
ritrosulfan, dimethanesulfonate, (R*,S*)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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